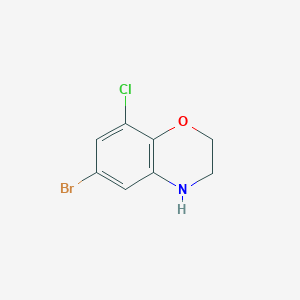

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine

描述

属性

IUPAC Name |

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCEFZYJYIUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536436-09-5 | |

| Record name | 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate brominated and chlorinated precursors under controlled conditions. One common method involves the cyclization of 2-amino-4-bromo-6-chlorophenol with formaldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-purity this compound .

化学反应分析

Types of Reactions

6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

科学研究应用

Chemical Properties and Structure

The compound features a benzoxazine ring with bromine and chlorine substituents. Its molecular formula is C₈H₇BrClN₄O with a molecular weight of approximately 214.06 g/mol. The presence of halogen atoms significantly influences its reactivity and biological activity, making it a valuable compound for various applications.

Chemistry

In the field of chemistry, 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.

- Oxidation and Reduction : The compound can be oxidized or reduced to generate different derivatives.

These reactions are essential for developing new materials and compounds in organic synthesis.

Biology

The biological activities of this compound have been the subject of numerous studies. Key findings include:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For example, inhibition zones were observed as follows:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 14 |

| Staphylococcus aureus | 19 |

| Klebsiella pneumoniae | 16 |

These results suggest potential applications in developing new antimicrobial agents.

Medicine

In medicinal chemistry, ongoing research focuses on exploring the compound's potential as a pharmaceutical intermediate . Its biological activity may lead to the development of novel drugs targeting specific diseases. Studies have indicated that it interacts with various biological targets, potentially modulating enzyme activities and influencing biochemical pathways.

Industry

The compound is also utilized in the production of advanced materials such as polymers and resins. Its unique chemical properties allow for the development of materials with specific characteristics suitable for various industrial applications.

作用机制

The mechanism of action of 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Key Insights :

- Halogenated Derivatives : The 6-bromo-8-chloro compound’s dual halogenation likely enhances receptor binding via hydrophobic interactions, similar to GPIIb/IIIa antagonists .

- 4-Aryl Derivatives : Bulky aryl groups at position 4 improve anticancer activity by modulating steric interactions with cellular targets .

- Potassium Channel Activators: Substituents at position 4 (e.g., tert-butylamino) significantly boost selectivity for β₂-adrenergic receptors .

Physicochemical Properties

Table 3: Spectral and Physical Properties

Notes:

生物活性

6-Bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H7BrClNO. This compound belongs to the benzoxazine family, which is significant in medicinal chemistry and materials science due to its diverse biological activities and applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrClNO |

| Molecular Weight | 214.06 g/mol |

| CAS Number | 1536436-09-5 |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 296.4 ± 40.0 °C at 760 mmHg |

| Melting Point | Not available |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions through binding interactions. Specific pathways affected include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Activity : It has been shown to reduce oxidative stress by scavenging free radicals.

Antimicrobial Activity

Research indicates that compounds within the benzoxazine family exhibit antimicrobial properties. The specific activity of this compound has not been extensively documented; however, related compounds have demonstrated effectiveness against various bacterial strains.

Cytotoxicity and Cell Viability

In studies assessing cytotoxicity, derivatives of benzoxazines have shown varied effects on cell viability in different cell lines. For instance:

| Compound | Cell Type | IC50 (µM) | Viability (%) |

|---|---|---|---|

| 6-Bromo Compound | H9c2 Cardiomyocytes | >40 | >80% |

| Other Derivatives | J774 Macrophages | >40 | >80% |

These results suggest that while some derivatives exhibit cytotoxicity at lower concentrations, others maintain high cell viability even in the presence of toxic agents like doxorubicin .

Case Studies

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for specific interactions within biological systems compared to other similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| 8-Bromo-6-chloro-3,4-dihydrobenzoxazine | Similar core with different substituents | Varies in cytotoxicity |

| 6-Bromo-8-fluoro-3,4-dihydrobenzoxazine | Fluorine instead of chlorine | Potentially different reactivity |

常见问题

Q. What are the optimal synthetic routes for 6-bromo-8-chloro-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves two key steps:

Cyclization : React 2-aminophenol derivatives with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) to form the benzoxazine core. For halogenated derivatives like 6-bromo-8-chloro, use pre-halogenated 2-aminophenols (e.g., 2-amino-4-bromo-6-chlorophenol) .

Acylation : Treat the intermediate with dichloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to introduce the dichloroacetyl group. Stirring for 6–8 hours under nitrogen ensures complete reaction .

Q. Optimization Tips :

- Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Crystallize the final product using ethanol/water mixtures for higher purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the benzoxazine ring structure and halogen positions. For example, the oxazine methylene protons appear as a triplet at δ 3.8–4.2 ppm, while aromatic protons show splitting patterns consistent with bromo/chloro substituents .

- X-ray Crystallography : Resolve the envelope conformation of the oxazine ring (puckering parameters: Q = 0.498 Å, φ = 53.7°) and intermolecular interactions (e.g., C–H⋯O/Cl/Br) .

- ESI-MS : Validate molecular weight (expected [M+H]+: 308.5 g/mol for C₁₀H₈BrCl₂NO₂) .

Advanced Research Questions

Q. How does the substitution pattern (bromo and chloro groups) influence the bioactivity of 3,4-dihydro-2H-1,4-benzoxazine derivatives in pharmacological applications?

Methodological Answer:

- Electron-Withdrawing Effects : Bromo and chloro groups enhance electrophilicity, improving binding to targets like thrombin or GPIIb/IIIa receptors. For example, 6-bromo-8-chloro derivatives show dual inhibitory activity (Ki < 1 µM for thrombin; IC₅₀ < 1 µM for GPIIb/IIIa) due to optimized steric and electronic interactions .

- Structure-Activity Relationship (SAR) : Systematically vary substituent positions (e.g., 6-bromo vs. 7-bromo) and measure binding affinity. Use molecular docking to predict interactions with receptor pockets .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for benzoxazine derivatives targeting multiple receptors (e.g., thrombin vs. GPIIb/IIIa)?

Methodological Answer:

- Selective Assays : Use receptor-specific inhibitors (e.g., glibenclamide for KATP channels) to isolate target effects .

- Dose-Response Profiling : Compare EC₅₀ values across receptors. For example, compound 4h (from ) shows higher affinity for α₂-adrenergic receptors (EC₅₀ = 0.1 µM) than thrombin (EC₅₀ = 1.2 µM), suggesting prioritization of α₂ in antihypertensive studies .

- Cellular Models : Test in primary vascular smooth muscle cells vs. pancreatic β-cells to differentiate calcium-blocking vs. insulin-inhibitory effects .

Q. How can computational modeling be integrated with synthetic approaches to predict the herbicidal safener activity of N-dichloroacetyl benzoxazine derivatives?

Methodological Answer:

- Docking Studies : Model interactions with herbicide targets (e.g., acetolactate synthase) using software like AutoDock. Prioritize derivatives with strong hydrogen bonding to catalytic residues (e.g., Arg-199) .

- QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ) with safener efficacy. Derivatives with σ > 0.5 show enhanced activity due to increased electrophilicity .

- Validation : Synthesize top candidates (e.g., 6-bromo-8-chloro derivatives) and test in planta models (e.g., maize) for protection against sulfonylurea herbicides .

Q. What role do halogen substituents play in the stability and intermolecular interactions of this compound?

Methodological Answer:

- Crystal Packing : Bromo and chloro groups participate in C–H⋯Br/Cl interactions (bond distances: 3.3–3.5 Å), stabilizing the lattice .

- Thermal Stability : Halogens increase melting points (e.g., 6-bromo-8-chloro derivative: mp 145–147°C) compared to non-halogenated analogs (mp 120–122°C) due to enhanced van der Waals forces .

- Solubility : Halogenation reduces aqueous solubility but improves lipid bilayer penetration, critical for bioavailability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。